Cas no 2870643-11-9 (4-Piperidineacetic acid, α-(3-methylphenyl)-1-[(2-propen-1-yloxy)carbonyl]- )
4-Piperidineacetic acid, α-(3-methylphenyl)-1-[(2-propen-1-yloxy)carbonyl]- Chemical and Physical Properties
Names and Identifiers
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- α-(3-Methylphenyl)-1-[(2-propen-1-yloxy)carbonyl]-4-piperidineacetic acid (ACI)
- 4-Piperidineacetic acid, α-(3-methylphenyl)-1-[(2-propen-1-yloxy)carbonyl]-
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- Inchi: 1S/C18H23NO4/c1-3-11-23-18(22)19-9-7-14(8-10-19)16(17(20)21)15-6-4-5-13(2)12-15/h3-6,12,14,16H,1,7-11H2,2H3,(H,20,21)
- InChI Key: YYHVUJICVZMHAA-UHFFFAOYSA-N
- SMILES: O=C(C(C1CCN(C(OCC=C)=O)CC1)C1C=C(C)C=CC=1)O
4-Piperidineacetic acid, α-(3-methylphenyl)-1-[(2-propen-1-yloxy)carbonyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39689915-0.05g |
2870643-11-9 | 0.05g |
$1129.0 | 2023-07-07 | |||
| Enamine | EN300-39689915-0.1g |
2870643-11-9 | 0.1g |
$1183.0 | 2023-07-07 | |||
| Enamine | EN300-39689915-0.25g |
2870643-11-9 | 0.25g |
$1235.0 | 2023-07-07 | |||
| Enamine | EN300-39689915-0.5g |
2870643-11-9 | 0.5g |
$1289.0 | 2023-07-07 | |||
| Enamine | EN300-39689915-1.0g |
2870643-11-9 | 1.0g |
$1343.0 | 2023-07-07 | |||
| Enamine | EN300-39689915-2.5g |
2870643-11-9 | 2.5g |
$2631.0 | 2023-07-07 | |||
| Enamine | EN300-39689915-5.0g |
2870643-11-9 | 5.0g |
$3894.0 | 2023-07-07 | |||
| Enamine | EN300-39689915-10.0g |
2870643-11-9 | 10.0g |
$5774.0 | 2023-07-07 |
4-Piperidineacetic acid, α-(3-methylphenyl)-1-[(2-propen-1-yloxy)carbonyl]- Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 4-Piperidineacetic acid, α-(3-methylphenyl)-1-[(2-propen-1-yloxy)carbonyl]-
Introduction to 4-Piperidineacetic acid, α-(3-methylphenyl)-1-[(2-propen-1-yloxy)carbonyl] and Its Significance in Modern Chemical Biology
4-Piperidineacetic acid, α-(3-methylphenyl)-1-[(2-propen-1-yloxy)carbonyl], identified by its CAS number 2870643-11-9, represents a fascinating compound in the realm of chemical biology. This molecule, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The compound's unique chemical properties, stemming from its piperidine core and ester functionalities, make it a valuable scaffold for designing novel bioactive molecules.
The structural composition of 4-Piperidineacetic acid, α-(3-methylphenyl)-1-[(2-propen-1-yloxy)carbonyl] is notable for its combination of a piperidine ring with an α-(3-methylphenyl) substituent and a carbonyl group linked to a (2-propen-1-yloxy) moiety. This configuration not only imparts distinct physicochemical properties but also opens up avenues for diverse biological interactions. The presence of the piperidine ring enhances solubility and metabolic stability, while the aromatic ring and ester functionalities contribute to binding affinity and specificity in biological targets.
In recent years, there has been a surge in research focused on developing small molecules that modulate biological pathways through precise targeting. 4-Piperidineacetic acid, α-(3-methylphenyl)-1-[(2-propen-1-yloxy)carbonyl] has emerged as a promising candidate in this context. Its structural features are reminiscent of several pharmacologically active compounds that have shown efficacy in treating various diseases. The compound's ability to interact with biological macromolecules makes it an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The piperidine scaffold is widely recognized for its role in many bioactive molecules, including antipsychotics, antivirals, and anticancer agents. By modifying the substituents on this core structure, researchers can fine-tune the biological activity of the molecule. The α-(3-methylphenyl) group introduces hydrophobic interactions, while the ester functionality allows for further derivatization and diversification of the chemical library.
Recent studies have highlighted the importance of functional groups like the (2-propen-1-yloxy) moiety in enhancing the pharmacological properties of small molecules. This group not only contributes to the overall solubility of the compound but also plays a crucial role in its interactions with biological targets. For instance, similar structures have been reported to exhibit inhibitory effects on enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. This suggests that 4-Piperidineacetic acid, α-(3-methylphenyl)-1-[(2-propen-1-yloxy)carbonyl] could be a valuable asset in developing novel therapeutic strategies.
The compound's potential applications extend beyond traditional drug development. Its unique structural features make it suitable for use as an intermediate in synthesizing more complex molecules. In addition, its stability under various conditions enhances its utility in industrial applications where chemical robustness is paramount. Researchers are exploring its use in material science and as a precursor for specialty chemicals that require precise molecular architecture.
The synthesis of 4-Piperidineacetic acid, α-(3-methylphenyl)-1-[(2-propen-1-yloxy)carbonyl] involves multi-step organic reactions that highlight the expertise required in modern synthetic chemistry. The process typically begins with the preparation of key intermediates such as 3-methylbenzaldehyde and piperidine derivatives. These intermediates are then subjected to condensation reactions followed by functional group transformations to introduce the (2-propen-1-yloxy)carbonyl moiety. The synthesis strategy underscores the importance of optimizing reaction conditions to achieve high yields and purity.
In conclusion, 4-Piperidineacetic acid, α-(3-methylphenyl)-1-[(2-propen-1-yloxy)carbonyl] (CAS no 2870643-11-9) stands out as a versatile and promising compound with significant implications in chemical biology and drug development. Its unique structural features offer opportunities for designing novel bioactive molecules with potential therapeutic applications. As research continues to uncover new biological targets and mechanisms, this compound is poised to play a pivotal role in advancing our understanding of disease processes and developing innovative treatment modalities.
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